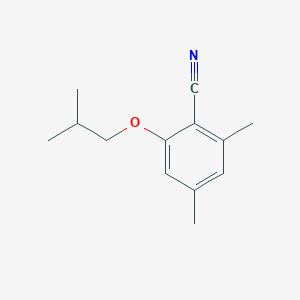
2-Isobutoxy-4,6-dimethylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isobutoxy-4,6-dimethylbenzonitrile is an organic compound with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol It is characterized by the presence of an isobutoxy group and two methyl groups attached to a benzonitrile core
Vorbereitungsmethoden
The synthesis of 2-Isobutoxy-4,6-dimethylbenzonitrile typically involves the reaction of 2,4,6-trimethylbenzonitrile with isobutyl alcohol under acidic or basic conditions. The reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
2-Isobutoxy-4,6-dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process converts the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions where the isobutoxy group is replaced by other nucleophiles such as halides, amines, or thiols. Common reagents for these reactions include alkyl halides, ammonia, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
2-Isobutoxy-4,6-dimethylbenzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for complex molecule synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 2-Isobutoxy-4,6-dimethylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
2-Isobutoxy-4,6-dimethylbenzonitrile can be compared with other similar compounds, such as:
2-Isopropoxy-4,6-dimethylbenzonitrile: This compound has an isopropoxy group instead of an isobutoxy group. The difference in the alkoxy group can lead to variations in chemical reactivity and biological activity.
2-Methoxy-4,6-dimethylbenzonitrile: With a methoxy group, this compound is more polar and may exhibit different solubility and reactivity compared to this compound.
2-Ethoxy-4,6-dimethylbenzonitrile: The ethoxy group in this compound results in different steric and electronic effects, influencing its chemical and biological properties.
The uniqueness of this compound lies in its specific alkoxy group, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C13H17NO |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
2,4-dimethyl-6-(2-methylpropoxy)benzonitrile |
InChI |
InChI=1S/C13H17NO/c1-9(2)8-15-13-6-10(3)5-11(4)12(13)7-14/h5-6,9H,8H2,1-4H3 |
InChI-Schlüssel |
UOUGRHDRCLVMMF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)OCC(C)C)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


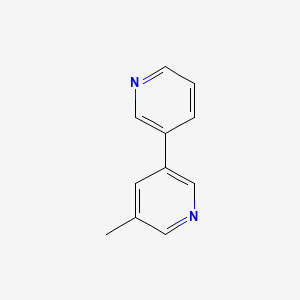
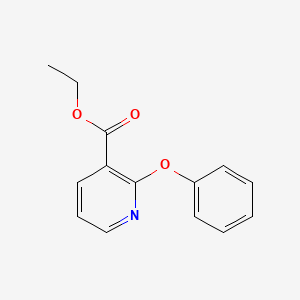
![2-(Dimethylamino)-5-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13011259.png)


![1-Methyl-1,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B13011275.png)
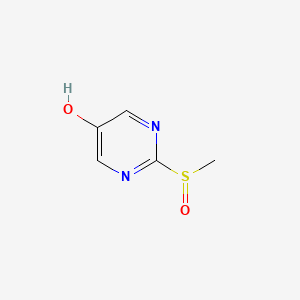
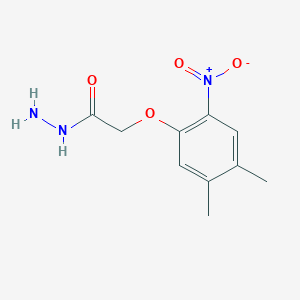

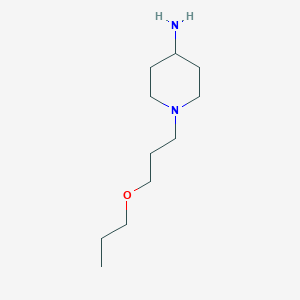

![8,8-Difluoro-2-azabicyclo[5.1.0]octane](/img/structure/B13011323.png)

![tert-Butyl 2-cyano-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13011339.png)
